Halogen-Dependent Lipophilicity: Calculated logP Comparison of Bromo, Chloro, and Fluoro Ortho-Substituted Analogs
The ortho-bromophenyl substitution in CAS 1207016-25-8 confers higher calculated lipophilicity (XLogP3-AA = 4.2) compared to the 2-chlorophenyl (XLogP3-AA ≈ 3.8) and 2-fluorophenyl (XLogP3-AA ≈ 3.1) analogs, a difference driven by the greater atomic polarizability and size of bromine [1]. Higher logP values are associated with increased membrane permeability and enhanced passive diffusion across biological membranes, but also with potentially elevated metabolic clearance and plasma protein binding [2]. This quantitative logP gradient across the halogen series means that bromine cannot be simply replaced with chlorine or fluorine without altering the compound's absorption and distribution profile [3].
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 (CAS 1207016-25-8) |
| Comparator Or Baseline | 2-Chloro analog: XLogP3-AA ≈ 3.8; 2-Fluoro analog: XLogP3-AA ≈ 3.1 |
| Quantified Difference | Δ = +0.4 vs. 2-Cl; Δ = +1.1 vs. 2-F |
| Conditions | Calculated using XLogP3 algorithm v3.0 (PubChem 2024.11.20 release) |
Why This Matters
In procurement for medicinal chemistry campaigns, the bromo derivative offers a distinct lipophilicity window that cannot be replicated by the cheaper chloro or fluoro analogs, making it specifically valuable when optimizing for membrane permeability or blood-brain barrier penetration.
- [1] PubChem Compound Summary, CID 45500451 and related analog CIDs, computed XLogP3-AA values, National Center for Biotechnology Information, 2024 release. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. View Source
- [3] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 2012, 7, 863–875. View Source
